Onitisin 2'-O-glucoside Onitisin 2'-O-glucoside
Brand Name: Vulcanchem
CAS No.: 62043-53-2
VCID: VC0208842
InChI: InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1
SMILES: CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol

Onitisin 2'-O-glucoside

CAS No.: 62043-53-2

Cat. No.: VC0208842

Molecular Formula: C21H30O9

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Onitisin 2'-O-glucoside - 62043-53-2

Specification

CAS No. 62043-53-2
Molecular Formula C21H30O9
Molecular Weight 426.5 g/mol
IUPAC Name (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Standard InChI InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1
SMILES CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Identification

Onitisin 2'-O-glucoside is identified by the CAS Registry Number 62043-53-2, serving as its unique identifier in chemical databases and research literature . This compound falls into the category of glycosides, specifically O-glucosides, indicating the presence of a glucose moiety attached through an oxygen linkage to the parent compound.

Structural Representation

The compound consists of a complex organic structure featuring a glucoside moiety. According to PubChem structural data, the IUPAC name of the compound (assuming the C21H30O8 formula) is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one . This complex nomenclature indicates a specific stereochemical arrangement essential for its biological interactions.

The compound features:

  • An inden-1-one core structure

  • Multiple methyl substituents

  • A 2-hydroxyethyl linker to the glucoside unit

  • A glucose moiety with specific stereochemistry

Physical and Chemical Properties

Physical Characteristics

Onitisin 2'-O-glucoside appears as a solid powder at room temperature . This physical state is advantageous for storage stability and facilitates accurate measurement in research applications.

Chemical Properties

The compound demonstrates the following computed properties based on its structure:

  • XLogP3-AA: 1, indicating moderate hydrophilicity

  • Hydrogen Bond Donor Count: 5, suggesting significant hydrogen bonding capability

  • Hydrogen Bond Acceptor Count: 8, further enhancing its potential for molecular interactions

  • Rotatable Bond Count: 5, providing conformational flexibility

These properties collectively influence the compound's solubility, binding characteristics, and potential biological activity.

ParameterSpecificationSource
CAS Number62043-53-2
FormulaC21H30O9 / C21H30O8
Molecular Weight426.46 / 410.5 g/mol
Purity95-98%
Physical FormSolid/Powder
Storage Temperature-20°C
Shipping ConditionCool pack
QuantityPrice Range (€)Supplier Reference
1mg456.00
5mg780.00 - 1,541.00
10mg2,401.00
1mL*10mM (DMSO)788.00

These pricing structures reflect the compound's specialized nature and the technical challenges associated with its production and purification.

Analytical Characterization

Identification Methods

Standard analytical techniques for confirming the identity and purity of Onitisin 2'-O-glucoside include:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

These methods provide complementary information about structural integrity and purity.

Quality Control Metrics

According to certificate of analysis data, quality control standards for this compound typically include:

  • HPLC purity confirmation of >98%

  • NMR spectrum consistent with the expected structure

  • Physical appearance verification

These quality control measures ensure research reliability when using this compound.

Research Applications

Structural Comparison

The structural features of Onitisin 2'-O-glucoside suggest potential relationship to other natural glycosides. PubChem indicates there are three compounds with the same connectivity but different stereochemistry or arrangements , suggesting a family of related compounds that might share similar biological properties.

Formula Discrepancy Analysis

Observed Discrepancy

As noted previously, a significant discrepancy exists regarding the molecular formula of Onitisin 2'-O-glucoside:

  • C21H30O9 (MW: 426.46) reported by commercial suppliers

  • C21H30O8 (MW: 410.5) listed in PubChem database

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